molecular formula C9H14O4 B14591146 [(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid CAS No. 61402-63-9

[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid

Cat. No.: B14591146
CAS No.: 61402-63-9
M. Wt: 186.20 g/mol
InChI Key: VTRYPSHROQQHIW-JGVFFNPUSA-N
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Description

[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an acetyloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid typically involves the esterification of cyclopentyl acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with a similar acetic acid moiety.

    Cyclopentyl acetic acid: A compound with a similar cyclopentane ring structure.

    Acetoxyacetic acid: A compound with a similar acetyloxy group.

Uniqueness

[(1S,2R)-2-(Acetyloxy)cyclopentyl]acetic acid is unique due to its specific stereochemistry and combination of functional groups

Properties

CAS No.

61402-63-9

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

2-[(1S,2R)-2-acetyloxycyclopentyl]acetic acid

InChI

InChI=1S/C9H14O4/c1-6(10)13-8-4-2-3-7(8)5-9(11)12/h7-8H,2-5H2,1H3,(H,11,12)/t7-,8+/m0/s1

InChI Key

VTRYPSHROQQHIW-JGVFFNPUSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CCC[C@H]1CC(=O)O

Canonical SMILES

CC(=O)OC1CCCC1CC(=O)O

Origin of Product

United States

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